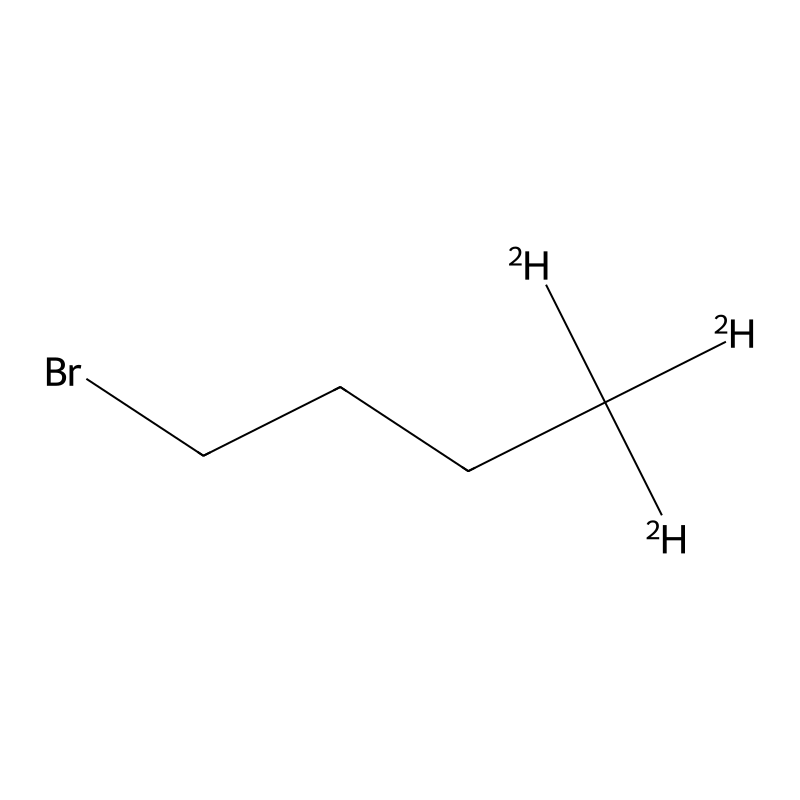

1-Bromobutane-4,4,4-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Labeling and Mechanistic Investigations

One major application of Butyl Bromide-d3 lies in its use as an isotope-labeled internal standard in analytical techniques like mass spectrometry (MS) . Due to the presence of the deuterium atoms, Butyl Bromide-d3 exhibits a slightly different mass compared to its non-deuterated counterpart, allowing researchers to distinguish between the analyte of interest and potential background interferences or matrix effects. This differentiation provides improved accuracy and precision in quantitative analysis, particularly when dealing with complex samples.

Furthermore, the specific position of the deuterium atoms in Butyl Bromide-d3 can be strategically chosen to track the progress of chemical reactions . By monitoring the incorporation of deuterium into different parts of the molecule through MS analysis, scientists can gain valuable insights into the reaction mechanism and identify potential reaction pathways.

Studying Physical and Chemical Properties of Materials

Butyl Bromide-d3 also finds applications in the study of physical and chemical properties of materials. The presence of deuterium can subtly alter certain material properties, such as thermal stability, diffusivity, and interaction with other molecules . By comparing the behavior of materials containing Butyl Bromide-d3 with their non-deuterated counterparts, researchers can gain deeper understanding of the underlying mechanisms governing these properties.

1-Bromobutane-4,4,4-d3 is a deuterated derivative of 1-bromobutane, characterized by the presence of three deuterium atoms at the fourth carbon position. Its chemical formula is with a molecular weight of approximately 140.04 g/mol. The compound is recognized for its unique isotopic labeling, which is valuable in various analytical chemistry applications, especially in mass spectrometry and nuclear magnetic resonance spectroscopy.

Butyl Bromide-d3 itself does not have a specific mechanism of action in biological systems. Its primary function is as an inert marker in scientific research, particularly mass spectrometry.

Butyl Bromide-d3 is expected to share similar hazards with n-butyl bromide, which include:

- Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products. For example, it can react with amino groups to yield amines or with hydroxyl groups to produce ethers.

- Elimination Reactions: Under basic conditions, it may undergo elimination reactions to form alkenes.

- Derivatization: It is often used in derivatization processes to enhance the detection sensitivity of amino acids in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

1-Bromobutane-4,4,4-d3 can be synthesized through various methods:

- Deuteration of 1-Bromobutane: This involves the reaction of 1-bromobutane with deuterated reagents under specific conditions to introduce deuterium at the desired position.

- Alkyl Halide Synthesis: It can also be synthesized via the reaction of butyl lithium with deuterated bromine sources .

- Use of Deuterated Solvents: In some cases, deuterated solvents are employed during the synthesis process to ensure the incorporation of deuterium into the final product.

1-Bromobutane-4,4,4-d3 finds applications primarily in analytical chemistry:

- Mass Spectrometry: Its isotopic labeling allows for enhanced resolution and quantification in mass spectrometric analyses.

- Nuclear Magnetic Resonance Spectroscopy: The presence of deuterium provides distinct spectral features useful for structural elucidation.

- Synthesis of Deuterated Compounds: It serves as a precursor for synthesizing other specifically deuterated compounds like procaine and tetracaine .

Interaction studies involving 1-bromobutane-4,4,4-d3 primarily focus on its reactivity with various nucleophiles and its role in derivatization reactions. The compound's isotopic nature allows researchers to track its behavior in complex mixtures using advanced analytical techniques. Comparative studies have shown that its reactivity profiles may differ from non-deuterated analogs due to kinetic isotope effects.

Several compounds share structural similarities with 1-bromobutane-4,4,4-d3. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromobutane | C4H9Br | Non-deuterated version; widely used as a reagent |

| 1-Chlorobutane | C4H9Cl | Chlorine instead of bromine; different reactivity |

| 2-Bromobutane | C4H9Br | Bromine at the second carbon; different isomer |

| 1-Bromo-2-methylpropane | C5H11Br | Branched structure; alters physical properties |

The primary uniqueness of 1-bromobutane-4,4,4-d3 lies in its isotopic labeling which provides distinct advantages in analytical applications compared to its non-deuterated counterparts and other halogenated compounds.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant